molecular formula C7H9BrN4 B14024230 (E)-N'-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine

(E)-N'-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine

Cat. No.: B14024230
M. Wt: 229.08 g/mol
InChI Key: MBJNROXDWYAXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- is a chemical compound with a unique structure that includes a bromine atom attached to a pyrazine ring

Preparation Methods

The synthesis of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with N,N-dimethylmethanimidamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its binding to target molecules, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- lies in its specific combination of the bromine atom and the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9BrN4

Molecular Weight

229.08 g/mol

IUPAC Name

N'-(5-bromopyrazin-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C7H9BrN4/c1-12(2)5-11-7-4-9-6(8)3-10-7/h3-5H,1-2H3

InChI Key

MBJNROXDWYAXPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CN=C(C=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.